2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
CAS No.: 1223467-97-7
Cat. No.: VC3361482
Molecular Formula: C11H8F3N3O3
Molecular Weight: 287.19 g/mol
* For research use only. Not for human or veterinary use.
![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate - 1223467-97-7](/images/structure/VC3361482.png)
Specification
CAS No. | 1223467-97-7 |
---|---|
Molecular Formula | C11H8F3N3O3 |
Molecular Weight | 287.19 g/mol |
IUPAC Name | 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate |
Standard InChI | InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-2-7(4-8)9-17-15-6-20-9/h1-4,6H,5H2,(H,16,18) |
Standard InChI Key | QBPVYYHIRRTSFL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2 |
Canonical SMILES | C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2 |
Introduction
Chemical Structure and Classification
Structural Components and Formula
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate consists of several key structural components that define its chemical behavior and potential applications. The molecular structure combines a 2,2,2-trifluoroethyl group, a carbamate linkage, and a phenyl ring substituted with a 1,3,4-oxadiazole moiety. The chemical formula can be represented as C₁₁H₈F₃N₃O₃, with an estimated molecular weight of approximately 303 g/mol, similar to its thiadiazole analog .
Table 1: Structural Components of 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
Structural Component | Description | Function |
---|---|---|
2,2,2-trifluoroethyl | CF₃CH₂- group | Enhances metabolic stability and lipophilicity |
Carbamate linkage | -O-CO-NH- | Acts as peptide bond surrogate |
3-substituted phenyl | Aromatic ring | Provides structural scaffold |
1,3,4-oxadiazole | Five-membered heterocyclic ring | Contributes to biological activity |
Classification and Nomenclature
This compound belongs to the broader class of organic carbamates, which are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The presence of the 1,3,4-oxadiazole heterocycle further classifies it as an oxadiazole derivative, a class of compounds known for diverse biological activities. The IUPAC naming follows standard conventions for complex organic molecules with multiple functional groups and heterocycles.
Physical and Chemical Properties
Physical Properties
Based on the structural features and comparable compounds, 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate is expected to appear as a crystalline powder at room temperature. The presence of the trifluoroethyl group likely confers increased lipophilicity compared to non-fluorinated analogs, while the oxadiazole ring contributes to the compound's polarity.
Table 2: Estimated Physical Properties
Chemical Stability and Reactivity
Carbamates generally demonstrate good chemical stability under physiological conditions, which contributes to their utility in medicinal chemistry . The 2,2,2-trifluoroethyl group enhances stability against metabolic degradation, while the 1,3,4-oxadiazole ring provides additional stability to the molecular framework. The carbamate linkage may undergo hydrolysis under strongly acidic or basic conditions, potentially releasing the corresponding amine and carbonic acid derivatives.
Synthesis Methodologies
General Carbamate Synthesis Approaches
Several established methodologies for carbamate synthesis could be adapted for the preparation of 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate. Based on the literature, the following approaches are particularly relevant:
Di(2-pyridyl) Carbonate Method
Di(2-pyridyl) carbonate (DPC) serves as an efficient alkoxycarbonylation reagent for amines, overcoming limitations of existing methodologies . DPC can react with 2,2,2-trifluoroethanol to form a mixed carbonate, which subsequently reacts with the amine component (3-(1,3,4-oxadiazol-2-yl)aniline) to yield the desired carbamate.
Phenyl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate Method
This methodology employs phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as an electrophilic transfer reagent that can react with 2,2,2-trifluoroethanol to form a carbonylation agent . This intermediate could then react with the appropriate amine to form the target carbamate.
Carbon Dioxide-Based Methodology
A one-pot synthesis utilizing carbon dioxide, primary amines, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide could provide an environmentally friendly approach . The 3-(1,3,4-oxadiazol-2-yl)aniline would react with CO₂ to form a carbamate anion, which could subsequently react with 2,2,2-trifluoroethyl halide.
Table 3: Potential Synthesis Routes for 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
Method | Key Reagents | Advantages | Limitations |
---|---|---|---|
DPC Method | Di(2-pyridyl) carbonate, 2,2,2-trifluoroethanol, 3-(1,3,4-oxadiazol-2-yl)aniline | High yields, convenient | Multiple steps required |
Pyridazine Method | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, 2,2,2-trifluoroethanol | Stable reagents, high temperature stability | Specialized reagents needed |
CO₂ Method | CO₂, 3-(1,3,4-oxadiazol-2-yl)aniline, 2,2,2-trifluoroethyl halide, Cs₂CO₃, TBAI | Environmentally friendly, one-pot | May require pressure equipment |
NT-Based Reagents | 3-Nitro-1,2,4-triazole-based reagents | High stability, clean reactions | Less effective with aromatic amines |
Specific Considerations for Target Compound
The synthesis of 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate requires attention to the reactivity of the aromatic amine component. As noted in the literature, aromatic amines generally show lower reactivity compared to aliphatic amines in carbamate formation . The addition of triethylamine has been found effective in promoting reactions with aromatic amines, which would likely be necessary when using 3-(1,3,4-oxadiazol-2-yl)aniline as the substrate.
Structural Analogues and Comparative Analysis
Comparison with Thiadiazole Analogue
2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate represents a close structural analogue to our target compound, differing primarily in the heterocyclic component (thiadiazole vs. oxadiazole) and the position of attachment . This thiadiazole derivative has a molecular weight of 303.26 g/mol and appears as a powder that can be stored at room temperature. The similarities suggest that the target compound would share many physicochemical properties with this analogue, though the electronic differences between oxadiazole and thiadiazole would confer distinct reactivity patterns.
Comparison with Other Oxadiazole Derivatives
N-(3,4-dimethoxyphenyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide shares the 1,3,4-oxadiazole pharmacophore with our target compound but differs in other structural aspects . This compound has a molecular weight of 357.3 g/mol and contains dimethoxyphenyl and fluorophenyl components instead of the trifluoroethyl carbamate moiety. The presence of the 1,3,4-oxadiazole core in both compounds suggests similarities in certain biological activities, though the different substitution patterns would influence specificity.
Table 4: Comparative Analysis of Structural Analogues
Compound | Molecular Weight | Key Structural Differences | Potential Impact on Properties |
---|---|---|---|
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate | ~303 g/mol | Target compound | Reference |
2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate | 303.26 g/mol | Contains thiadiazole instead of oxadiazole | Different electronic properties, similar physical characteristics |
N-(3,4-dimethoxyphenyl)-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | 357.3 g/mol | Contains dimethoxyphenyl and acetamide linkage | Different solubility profile, similar biological targets |
Structural Component | Known Biological Activities | Potential Applications |
---|---|---|
Carbamate | Enzyme inhibition, cholinesterase inhibition | Neurological disorders, insecticides |
1,3,4-Oxadiazole | Antimicrobial, antiviral, anti-inflammatory | Infectious diseases, inflammatory conditions |
Trifluoroethyl | Increased metabolic stability, enhanced lipophilicity | Improved pharmacokinetics |
Combined structure | Unknown, requires specific testing | Novel therapeutic agents |
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